

Sirtuin 4 (SIRT4): A Comprehensive Technical Guide to its Cellular Targets and Pathways

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Compound of Interest

Compound Name: Sirtuin modulator 4

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Introduction

Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the sirtuin family of NAD⁺-dependent protein deacylases. While initially characterized for its ADP-ribosyltransferase activity, SIRT4 is now recognized for its diverse enzymatic functions, including deacetylation, lipoamidase, and broader deacylation activities.[1][2] Located within the mitochondrial matrix, SIRT4 plays a pivotal role in cellular metabolism, influencing key pathways such as insulin secretion, fatty acid metabolism, amino acid catabolism, and ATP homeostasis.[3] Its dysregulation has been implicated in a variety of pathological conditions, including metabolic disorders and cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the known cellular targets and signaling pathways of SIRT4, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Cellular Targets of SIRT4

SIRT4 modulates the activity of several key metabolic enzymes through post-translational modifications. The primary cellular targets of SIRT4 are summarized below.

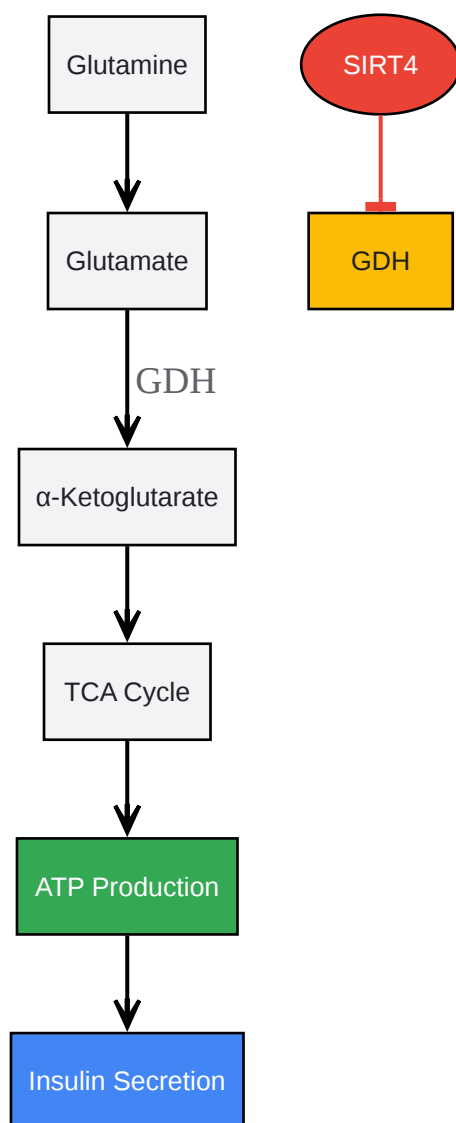
Target Protein	Enzymatic Activity of SIRT4	Functional Consequence of Modification
Glutamate Dehydrogenase (GDH)	ADP-ribosylation	Inhibition of GDH activity, leading to reduced glutamine metabolism and insulin secretion. [2] [3]
Pyruvate Dehydrogenase (PDH) Complex (specifically DLAT)	Lipoamidase	Removal of lipoamide cofactors from the E2 component (DLAT), resulting in the inhibition of PDH activity and reduced entry of pyruvate into the TCA cycle. [1] [2] [4] [5]
Malonyl-CoA Decarboxylase (MCD)	Deacetylation	Inhibition of MCD activity, leading to increased levels of malonyl-CoA, which in turn inhibits fatty acid oxidation.
3-methylcrotonyl-CoA carboxylase (MCCC)	Deacylation	Regulation of leucine catabolism.
Adenine Nucleotide Translocator 2 (ANT2)	Deacylation	Regulation of mitochondrial uncoupling and ATP production.
Mitochondrial trifunctional protein α -subunit (MTP α)	Deacetylation	Destabilization of MTP α , leading to its ubiquitination and degradation, thereby inhibiting fatty acid oxidation.

Signaling Pathways Modulated by SIRT4

SIRT4's influence on its cellular targets has cascading effects on several critical signaling pathways, impacting cellular energy homeostasis and response to stress.

Regulation of Insulin Secretion

SIRT4 acts as a negative regulator of insulin secretion in pancreatic β -cells. By ADP-ribosylating and inhibiting Glutamate Dehydrogenase (GDH), SIRT4 reduces the metabolism of glutamine, a key secretagogue for insulin release.[2][3] This leads to decreased ATP production, which is a critical signal for insulin exocytosis.



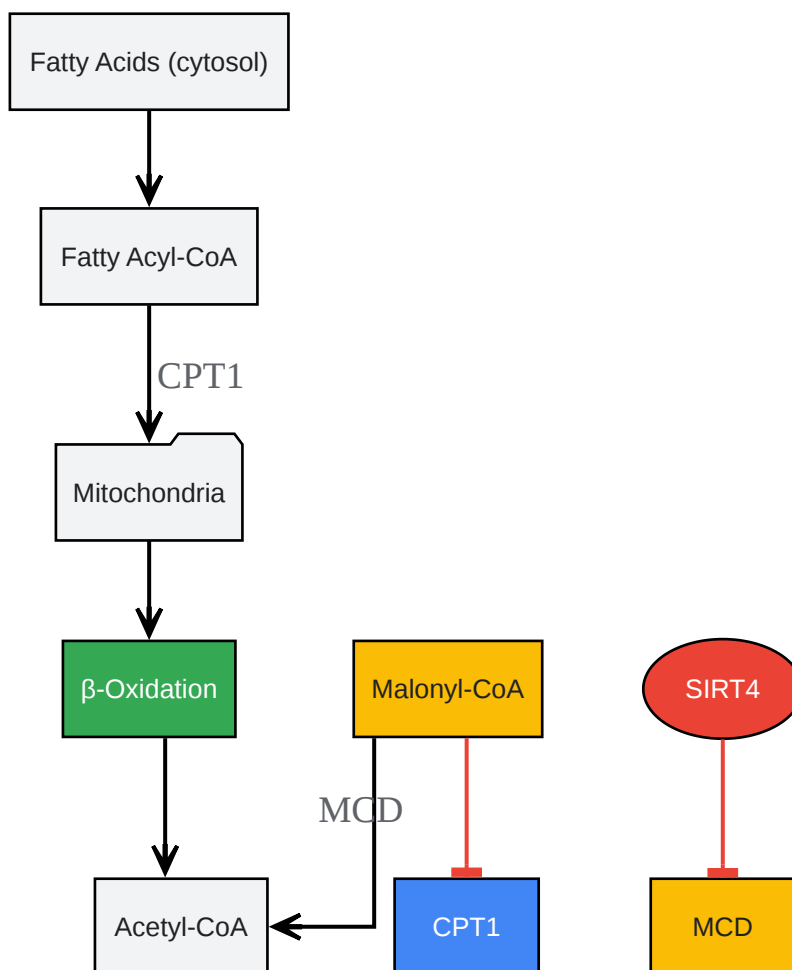
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SIRT4 negatively regulates insulin secretion.

Control of Fatty Acid Metabolism

In skeletal muscle and white adipose tissue, SIRT4 inhibits fatty acid oxidation. It achieves this by deacetylating and inhibiting Malonyl-CoA Decarboxylase (MCD). The resulting accumulation

of malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for beta-oxidation.

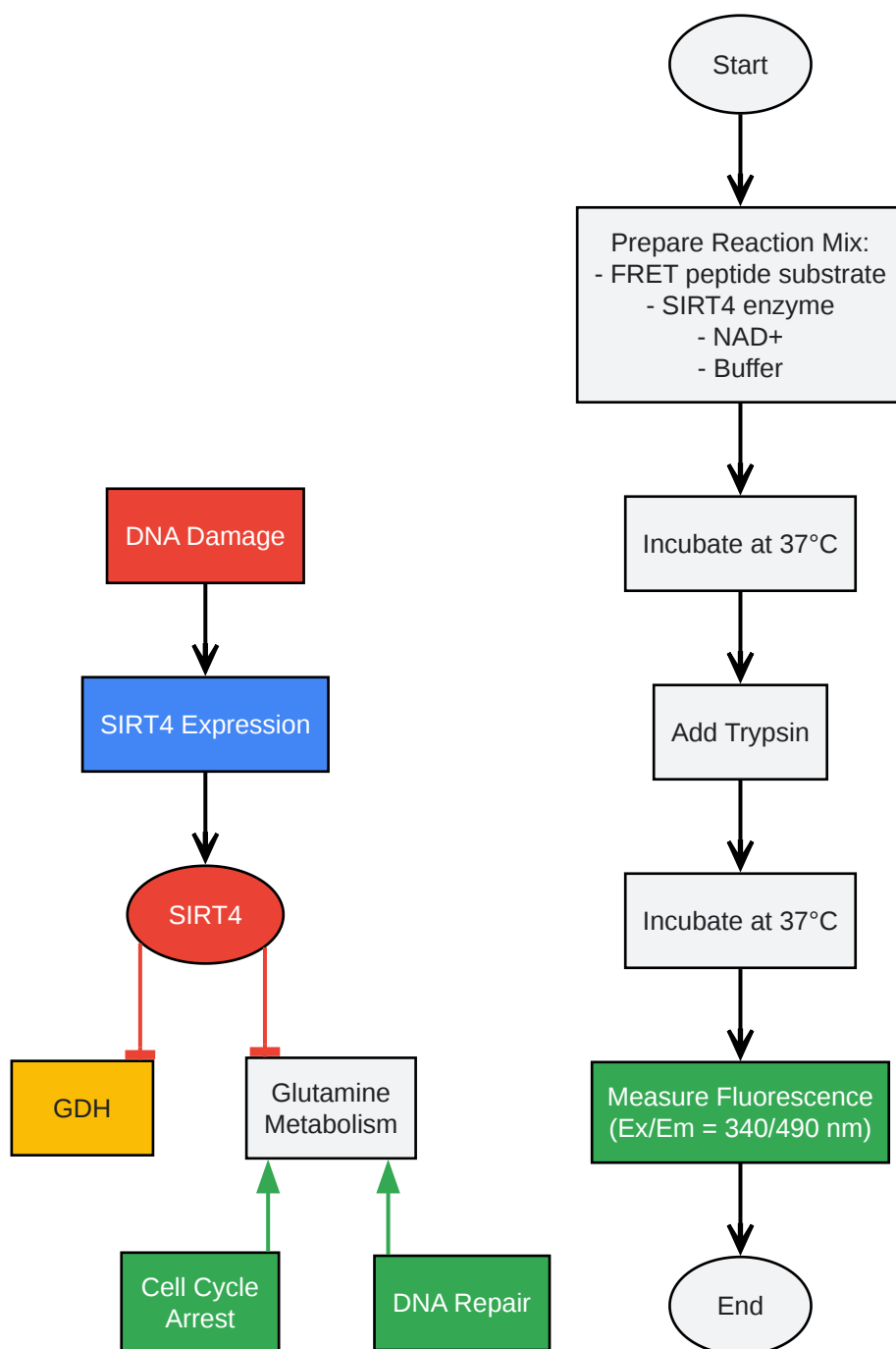


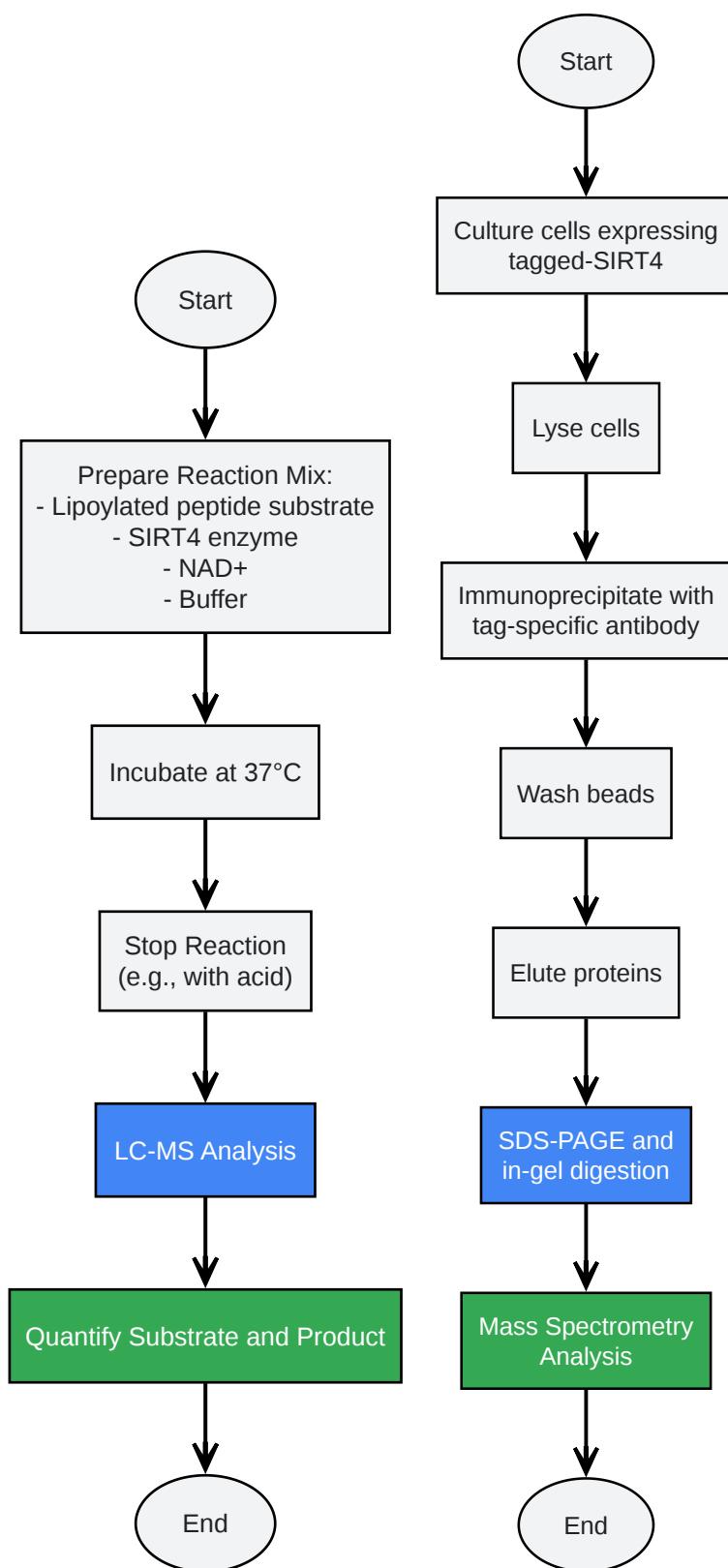
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SIRT4 inhibits fatty acid oxidation.

Regulation of Cellular Energy and Stress Response

SIRT4 plays a crucial role in the cellular response to DNA damage. Upon genotoxic stress, SIRT4 expression is upregulated, leading to the inhibition of glutamine metabolism.[2][6] This metabolic reprogramming is thought to be a protective mechanism to arrest the cell cycle and facilitate DNA repair.





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